BenchChemオンラインストアへようこそ!

N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide

PDE4B1 inhibition phosphodiesterase cAMP signaling

This compound is a meticulously validated pharmacological probe featuring sub‑nanomolar PDE4B1 affinity (IC50=0.316 nM) and nanomolar α2B‑AR agonism (EC50=316 nM). Its ortho‑bromo, para‑methyl substitution pattern and morpholinoacetamide moiety are essential for recapitulating published biological activity, ensuring robust target engagement without confounding epigenetic or cholinergic off‑target effects. Purchase this compound to benchmark selectivity in CNS‑MPO‑compliant medicinal chemistry programs.

Molecular Formula C13H17BrN2O2
Molecular Weight 313.19 g/mol
Cat. No. B5738447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide
Molecular FormulaC13H17BrN2O2
Molecular Weight313.19 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)CN2CCOCC2)Br
InChIInChI=1S/C13H17BrN2O2/c1-10-2-3-12(11(14)8-10)15-13(17)9-16-4-6-18-7-5-16/h2-3,8H,4-7,9H2,1H3,(H,15,17)
InChIKeyPMSVRKZIDVXHAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>47 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide | CAS 332053-91-5 | PDE4B1 Inhibitor & α2B-AR Agonist for Targeted Probe Development


N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide is a halogenated N-phenyl morpholinoacetamide with a molecular formula of C13H17BrN2O2 and a molecular weight of 313.19 g/mol . The compound exhibits physicochemical properties (LogP ~1.8–2.0, TPSA ~41.6 Ų) that are within the Lipinski Rule of 5 thresholds, indicating a favorable profile for passive permeability and oral bioavailability potential [1]. Unlike simpler acetamides such as N-(2-bromo-4-methylphenyl)acetamide, this compound incorporates a morpholine group that enhances aqueous solubility and hydrogen-bonding capacity, thereby differentiating it as a more advanced pharmacological probe [2]. Procuring this compound is essential for research programs where the precise bromo‑methyl substitution pattern and morpholinoacetamide scaffold are required to recapitulate published biological activity data.

N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide: Why In-Class Morpholinoacetamides and Simple Acetanilides Cannot Be Interchanged


The target compound's biological activity is exquisitely dependent on its specific substitution pattern: the ortho-bromo group, para-methyl group, and the morpholinoacetamide moiety. Substituting this compound with a simple acetamide analog (e.g., N-(2-bromo-4-methylphenyl)acetamide) removes the morpholine ring, eliminating the capacity for key hydrogen-bonding interactions and the solvent-exposed interactions that are essential for binding to targets like PDE4B1 [1]. Similarly, altering the bromo‑methyl substitution pattern or replacing the morpholine group with another amine dramatically alters the observed inhibitory potency and selectivity profile across PDE4, acetylcholinesterase, and adrenoceptor assays [2]. Direct quantitative evidence presented in Section 3 demonstrates that this compound possesses a unique combination of sub‑nanomolar PDE4B1 inhibition, nanomolar α2B-AR agonism, and an absence of acetylcholinesterase inhibition at micromolar concentrations—a profile that cannot be replicated by generic morpholinoacetamides or acetanilides .

N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide: Direct Quantitative Evidence for Differentiated Procurement


Sub-Nanomolar PDE4B1 Inhibition Differentiates N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide from Other Phosphodiesterase Probes

N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide inhibits human recombinant PDE4B1 with an IC50 of 0.316 nM in a scintillation proximity assay using [³H]-cAMP as substrate [1]. In comparison, the same compound shows an IC50 of 23,000 nM against DNMT3A, representing a >72,000‑fold selectivity window [2]. While direct head‑to‑head comparisons with other PDE4 inhibitors in the same assay are not publicly available for this specific compound, this potency is approximately 3,000‑fold greater than that of the classical PDE4 inhibitor rolipram (IC50 ~1,000 nM) and 60‑fold greater than that of the clinical PDE4 inhibitor apremilast (IC50 ~20 nM) when comparing cross‑study data [3]. This quantitative potency differential underpins the compound's utility as a high‑affinity chemical probe for PDE4B1‑mediated signaling studies.

PDE4B1 inhibition phosphodiesterase cAMP signaling

N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide Displays Nanomolar α2B‑Adrenoceptor Agonism with a Defined EC50/Ki Ratio

N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide functions as an agonist at the human α2B adrenoceptor with an EC50 of 316 nM, as measured by the rate of extracellular acidification in CHO cells [1]. The binding affinity (Ki) for the same receptor is 355 nM, determined by displacement of [³H]RS‑79948‑197 [2]. While no direct head‑to‑head comparison with another α2B agonist is available for this specific compound, the EC50 value places it in the same potency range as the endogenous agonist norepinephrine (EC50 ~100‑500 nM), suggesting that this compound can be used as a tool to activate α2B‑AR without the off‑target activities associated with catecholamines [3]. The close agreement between EC50 and Ki indicates that the compound is a full agonist with no evidence of biased signaling at this receptor subtype.

α2B adrenoceptor agonist activity GPCR signaling

N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide Exhibits No Detectable Acetylcholinesterase Inhibition, Distinguishing It from Cholinergic Morpholine Derivatives

In an acetylcholinesterase inhibition assay conducted at a compound concentration of 26 µM, N-(2‑bromo‑4‑methylphenyl)‑2‑morpholinoacetamide showed 0% inhibition (no inhibition) . This contrasts sharply with known acetylcholinesterase inhibitors such as donepezil (IC50 ~5 nM) and rivastigmine (IC50 ~4 µM), as well as with certain morpholine‑containing compounds that exhibit significant cholinergic activity [1]. The absence of AChE inhibition at a concentration nearly 100,000‑fold higher than its PDE4B1 IC50 underscores a favorable selectivity profile for CNS‑oriented research applications where cholinergic side effects are undesirable.

acetylcholinesterase off‑target screening selectivity profiling

N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide Physicochemical Properties Differentiate It as a CNS‑MPO‑Compliant Scaffold vs. More Lipophilic Acetamide Analogs

The calculated physicochemical properties of N‑(2‑bromo‑4‑methylphenyl)‑2‑morpholinoacetamide include a LogP of 1.8–2.0, a topological polar surface area (TPSA) of 41.6 Ų, and zero Lipinski Rule of 5 violations . These values place the compound well within the desirable range for CNS drug candidates (LogP 2–5, TPSA < 90 Ų) and yield a CNS MPO score of approximately 5.0, indicating a high probability of brain penetration [1]. In contrast, the simpler analog N‑(2‑bromo‑4‑methylphenyl)acetamide lacks the morpholine group, resulting in a lower TPSA (≈29 Ų) but a LogP of 1.9, which reduces its solubility and hydrogen‑bonding capacity without a meaningful improvement in permeability [2]. The morpholine moiety therefore provides a unique balance of lipophilicity and polarity that is not achievable with simple acetamides.

physicochemical properties drug‑likeness CNS MPO score

N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide: Validated Research and Industrial Application Scenarios


High‑Affinity PDE4B1 Chemical Probe Development for cAMP Signaling Studies

Researchers investigating the role of PDE4B1 in inflammatory, cognitive, or psychiatric disorders require a probe with sub‑nanomolar affinity (IC50 = 0.316 nM) to achieve robust target engagement at low concentrations. The compound's >72,000‑fold selectivity over DNMT3A minimizes confounding epigenetic effects, making it suitable for cell‑based assays where PDE4B1‑mediated cAMP hydrolysis must be specifically inhibited [1].

α2B‑Adrenoceptor Pharmacology and GPCR Signaling Pathway Dissection

This compound provides a non‑catecholamine α2B‑AR agonist with an EC50 of 316 nM and a Ki of 355 nM, enabling the study of α2B‑AR‑mediated physiological responses (e.g., vasoconstriction, neurotransmitter release) without the interference of endogenous agonists. Its defined EC50/Ki ratio supports the use of this compound in both functional assays and radioligand binding studies [2].

Off‑Target Profiling and Selectivity Validation in CNS‑Oriented Drug Discovery

Given the compound's complete lack of acetylcholinesterase inhibition at 26 µM, it serves as an ideal control or starting scaffold for medicinal chemistry programs targeting PDE4 or α2B‑AR in the CNS. Procurement of this compound allows researchers to benchmark the selectivity of novel analogs against cholinergic off‑targets .

Medicinal Chemistry Scaffold Optimization for CNS‑Penetrant PDE4 or α2B‑AR Modulators

The compound's physicochemical profile (LogP 1.8–2.0, TPSA 41.6 Ų, zero Rule of 5 violations) positions it as a CNS‑MPO‑compliant starting point. Researchers can procure this compound to generate analogs that maintain the favorable brain penetration properties while further tuning potency and selectivity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.